

1,3,3-Trichlorobutane molecular structure and bonding

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Compound of Interest

Compound Name: 1,3,3-Trichlorobutane

Cat. No.: B102336

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An In-depth Technical Guide to the Molecular Structure and Bonding of **1,3,3-Trichlorobutane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure, bonding, and physicochemical properties of **1,3,3-trichlorobutane** (CAS No: 15187-71-0). It includes representative experimental protocols for its synthesis and characterization, along with expected spectroscopic signatures based on its structure.

Molecular Structure and Identification

1,3,3-Trichlorobutane is a halogenated alkane with the molecular formula C₄H₇Cl₃.^{[1][2]} Its structure consists of a four-carbon butane backbone substituted with three chlorine atoms. One chlorine atom is located on the first carbon (C1), and two chlorine atoms are on the third carbon (C3).^[3] This substitution pattern renders the C3 carbon a quaternary center. The standard IUPAC name for this compound is **1,3,3-trichlorobutane**.^{[1][4]}

The molecule does not possess a chiral center, as no carbon atom is bonded to four different groups. The connectivity of the atoms can be represented by the SMILES string CC(CCl)(Cl)Cl.^{[1][4]}

Figure 1: Molecular structure of **1,3,3-trichlorobutane**.

Bonding and Hybridization

The bonding in **1,3,3-trichlorobutane** consists exclusively of sigma (σ) bonds. All four carbon atoms in the butane chain are sp^3 hybridized, resulting in a tetrahedral geometry around each carbon. The C-C and C-H bonds are nonpolar covalent bonds, while the C-Cl bonds are polar covalent due to the higher electronegativity of chlorine compared to carbon. This polarity induces a dipole moment in the molecule.

Physicochemical and Computed Data

While experimental data for some physical properties like boiling point and density are not readily available in published literature, key identifiers and computed properties have been consolidated.

Table 1: Physicochemical Properties and Identifiers for **1,3,3-Trichlorobutane**

Property	Value	Source
IUPAC Name	1,3,3-trichlorobutane	[1] [4]
CAS Number	15187-71-0	[1] [2] [4]
Molecular Formula	$C_4H_7Cl_3$	[1] [2]
Molecular Weight	161.45 g/mol	[2] [4]
Monoisotopic Mass	159.961333 Da	[2] [4]
Boiling Point	Data not available	N/A
Density	Data not available	N/A

| XLogP3-AA (Computed) | 2.7 | [\[2\]](#)[\[4\]](#) |

Mass spectrometry data, particularly collision cross-section (CCS) values, can be predicted to aid in identification.

Table 2: Predicted Collision Cross Section (CCS) Data

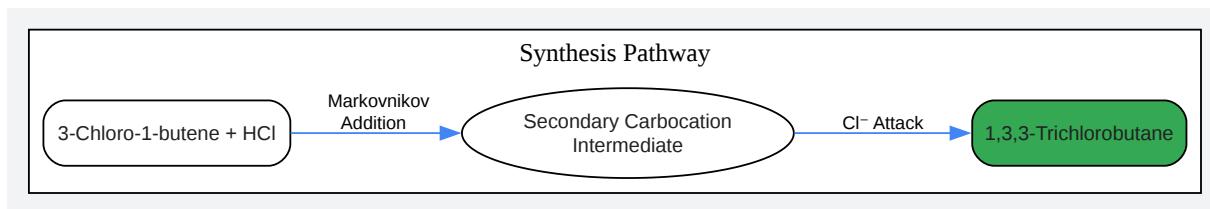
Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	160.96861	128.0
[M+Na] ⁺	182.95055	137.4
[M-H] ⁻	158.95405	127.0
[M] ⁺	159.96078	130.1

Data sourced from PubChemLite.[\[5\]](#)

Experimental Protocols

Synthesis Protocol: Electrophilic Addition

A plausible synthetic route to **1,3,3-trichlorobutane** involves the electrophilic addition of hydrogen chloride (HCl) to 3-chloro-1-butene. The reaction proceeds via a carbocation intermediate, following Markovnikov's rule.



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Figure 2: Synthesis pathway for **1,3,3-trichlorobutane**.

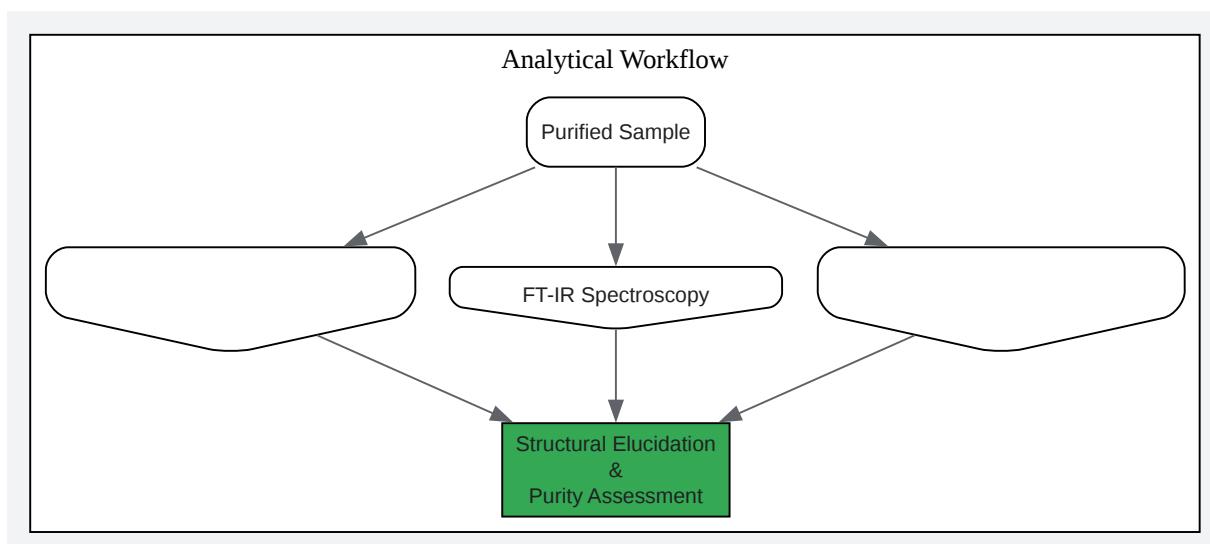
Methodology:

- Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a condenser, place a solution of 3-chloro-1-butene in a suitable inert solvent (e.g., dichloromethane). The flask should be cooled in an ice bath.
- HCl Addition: Bubble dry hydrogen chloride gas through the stirred solution. The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography (GC).

- Work-up: Once the reaction is complete, cease the HCl flow and allow the mixture to warm to room temperature. Neutralize the excess acid by washing the solution with a saturated sodium bicarbonate solution, followed by a wash with brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield **1,3,3-trichlorobutane**.

Spectroscopic Characterization Protocols

A standard analytical workflow is essential for confirming the identity and purity of the synthesized compound.



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